molecular formula C18H9Cl2N3O5 B4721732 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B4721732
M. Wt: 418.2 g/mol
InChI Key: CNMGVZYNLXVKNK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrofuran moiety, and a carboxamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved by cyclization of 2-aminophenol with appropriate aldehydes or acids under acidic conditions . The nitrofuran moiety can be introduced through nitration reactions, followed by coupling with the benzoxazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include various substituted benzoxazole derivatives, amine derivatives from nitro reduction, and oxidized nitrofuran compounds.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrofuran moiety may generate reactive oxygen species, leading to oxidative stress in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of benzoxazole and nitrofuran moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2N3O5/c19-10-2-4-14-13(8-10)22-18(28-14)9-1-3-11(20)12(7-9)21-17(24)15-5-6-16(27-15)23(25)26/h1-8H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGVZYNLXVKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

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